

Z-LLF-CHO: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: Z-LLF-CHO

Cat. No.: B233926

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

Z-LLF-CHO, also known as Z-Leu-Leu-Phe-CHO, is a potent, cell-permeable peptide aldehyde that primarily functions as an inhibitor of the chymotrypsin-like activity of the proteasome.^[1] Its mechanism of action extends to the inhibition of NF-κB nuclear translocation and potential off-target effects on other cysteine proteases such as calpains and cathepsins. By disrupting cellular protein homeostasis, **Z-LLF-CHO** triggers a cascade of downstream signaling events, including the induction of apoptosis and endoplasmic reticulum (ER) stress, and modulation of autophagy. This technical guide provides a comprehensive overview of the core mechanisms of **Z-LLF-CHO**, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate its application in research and drug development.

Data Presentation: Inhibitory Profile of Z-LLF-CHO and Related Compounds

The inhibitory potency of **Z-LLF-CHO** and similar peptide aldehydes against various proteases is crucial for understanding its specificity and potential off-target effects. The following table summarizes available quantitative data.

Inhibitor	Target	Enzyme Sub-type/Activity	K _i (nM)	IC ₅₀ (nM)	Organism/Source
Z-LLF-CHO	Proteasome	Chymotrypsin-like	460	-	Pituitary multicatalytic proteinase complex
Z-LLL-CHO (MG132)	Proteasome	Chymotrypsin-like	-	100	20S Proteasome
Z-LLL-CHO (MG132)	Proteasome	Trypsin-like	-	2300	Human 20S Proteasome[2]
Z-Phe-Tyr-CHO	Cathepsin L	-	-	0.85	Recombinant Human[3]
Z-Phe-Tyr-CHO	Cathepsin B	-	-	85.1	Recombinant Human[3]
Z-Phe-Tyr-CHO	Calpain II	-	-	184	-[3]

Note: Data for **Z-LLF-CHO** against proteasome trypsin-like and caspase-like activities, as well as a broader panel of calpains and cathepsins, is not readily available in the public domain. The data for related compounds is provided for comparative purposes.

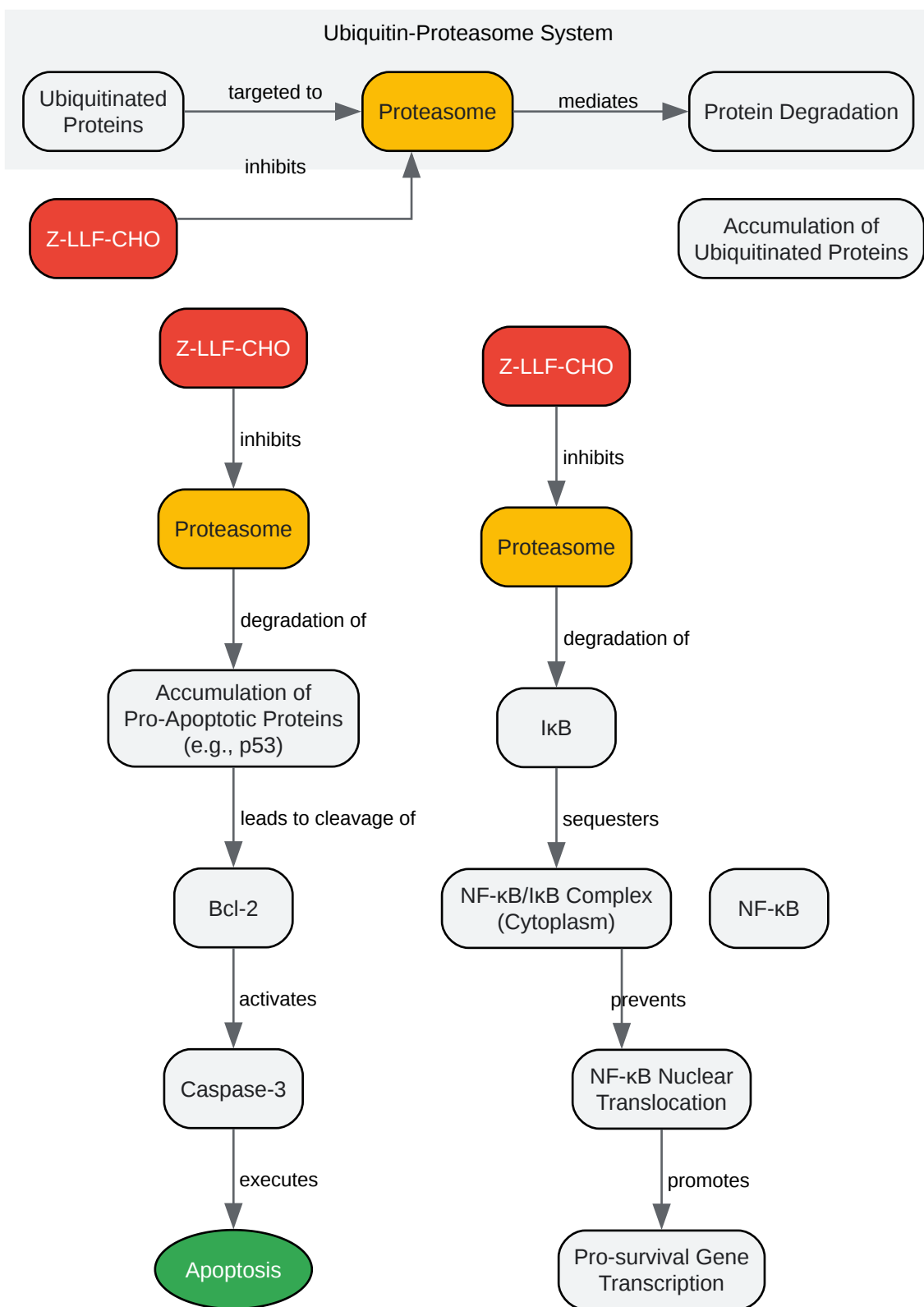
Core Mechanism of Action

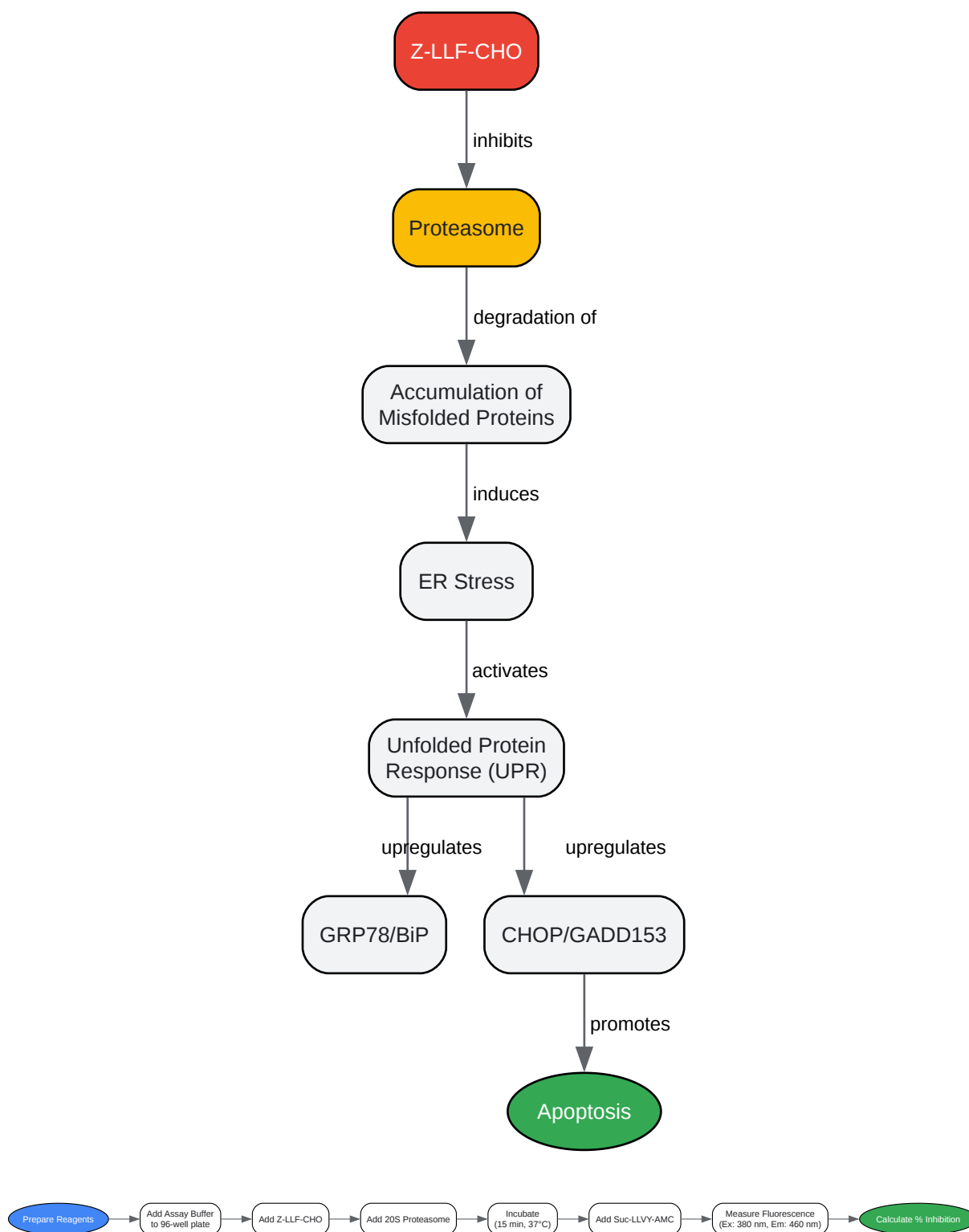
Z-LLF-CHO's primary mechanism of action is the inhibition of the 20S proteasome, a multicatalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. The proteasome has three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. **Z-LLF-CHO** exhibits potent inhibition of the chymotrypsin-like activity.

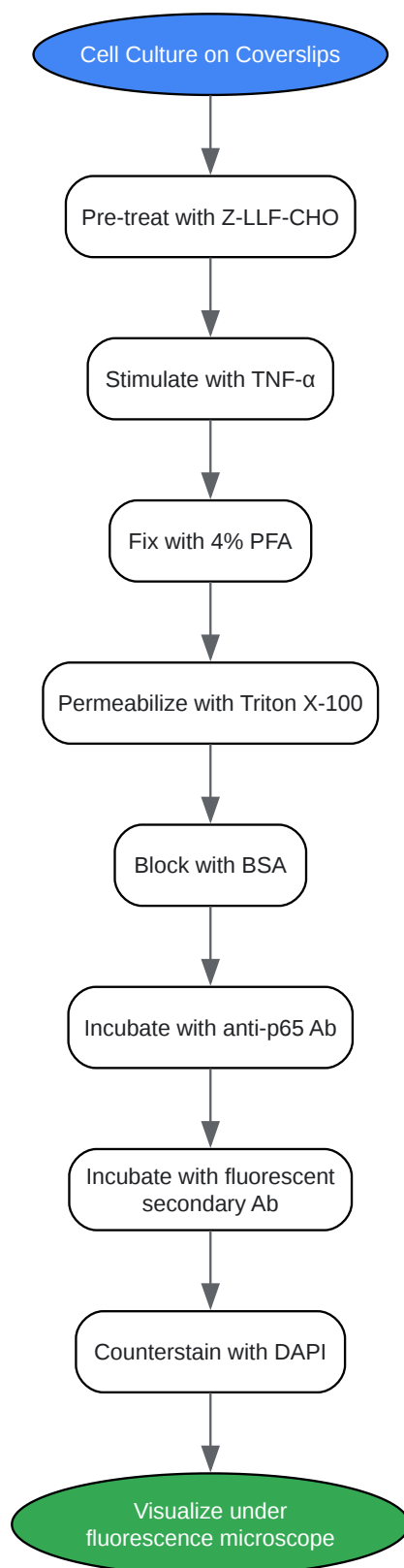
This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering several downstream signaling pathways.

Inhibition of the Ubiquitin-Proteasome System

By targeting the chymotrypsin-like activity of the proteasome, **Z-LLF-CHO** prevents the degradation of proteins tagged for destruction. This leads to a build-up of misfolded and regulatory proteins, inducing cellular stress.







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